molecular formula C16H17FN2OS2 B2977874 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1706093-16-4

7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2977874
CAS No.: 1706093-16-4
M. Wt: 336.44
InChI Key: LCIXZGKMXWLFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The synthesis begins with the formation of the thiazepane ring. This can be achieved through a cyclization reaction involving a suitable diamine and a sulfur-containing reagent, such as Lawesson’s reagent or phosphorus pentasulfide, under controlled conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile, such as an amine or a thiol, to form the desired product.

    Attachment of the Thiophenyl Group: The final step is the attachment of the thiophenyl group. This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as carbonyls or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and acylating agents (e.g., acetic anhydride).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated derivatives, acylated derivatives.

Scientific Research Applications

7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
  • 7-(2-bromophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
  • 7-(2-methylphenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Uniqueness

7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to its analogs. The fluorine atom can also influence the compound’s electronic properties, making it a valuable scaffold for

Properties

IUPAC Name

7-(2-fluorophenyl)-N-thiophen-2-yl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS2/c17-13-5-2-1-4-12(13)14-7-8-19(9-11-21-14)16(20)18-15-6-3-10-22-15/h1-6,10,14H,7-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIXZGKMXWLFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.